molecular formula C21H21N3 B14308056 2,4,6-Triphenyl-1,3,5-triazinane CAS No. 113181-39-8

2,4,6-Triphenyl-1,3,5-triazinane

Cat. No.: B14308056
CAS No.: 113181-39-8
M. Wt: 315.4 g/mol
InChI Key: YTULWOBJDAZFHY-UHFFFAOYSA-N
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Description

2,4,6-Triphenyl-1,3,5-triazinane is a heterocyclic compound with the molecular formula C21H15N3. It is a derivative of 1,3,5-triazine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by phenyl groups. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-triphenyl-1,3,5-triazinane typically involves the cyclotrimerization of phenyl isocyanate. This reaction can be catalyzed by various agents, including Lewis acids and bases. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The reaction is typically carried out in solvent systems that facilitate the removal of by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triphenyl-1,3,5-triazinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted triazines, hydrogenated triazines, and various functionalized derivatives .

Scientific Research Applications

2,4,6-Triphenyl-1,3,5-triazinane has been extensively studied for its applications in:

Mechanism of Action

The mechanism by which 2,4,6-triphenyl-1,3,5-triazinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, its ability to form stable complexes with metal ions contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Triphenyl-1,3,5-triazinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

113181-39-8

Molecular Formula

C21H21N3

Molecular Weight

315.4 g/mol

IUPAC Name

2,4,6-triphenyl-1,3,5-triazinane

InChI

InChI=1S/C21H21N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,19-24H

InChI Key

YTULWOBJDAZFHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC(NC(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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